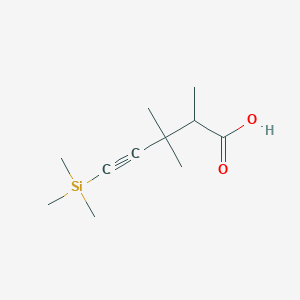
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organosilicon compound characterized by the presence of both trimethylsilyl and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves the reaction of trimethylsilylacetylene with suitable precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes .
Applications De Recherche Scientifique
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentenoic acids: Compounds with similar carbon chain lengths but different functional groups.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group attached to different carbon frameworks.
Uniqueness
This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
646501-18-0 |
|---|---|
Formule moléculaire |
C11H20O2Si |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13) |
Clé InChI |
OWJUZMLAADRTDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


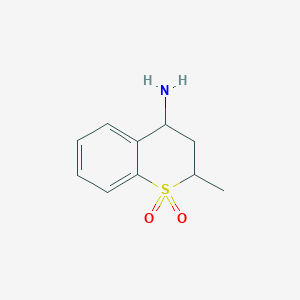
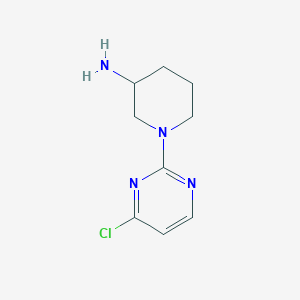

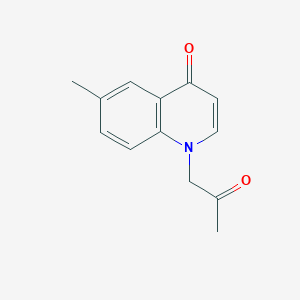
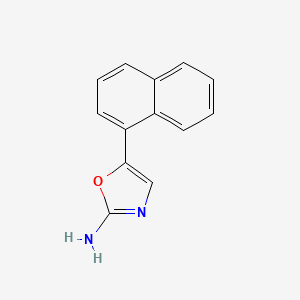

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)


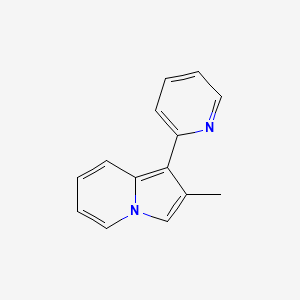
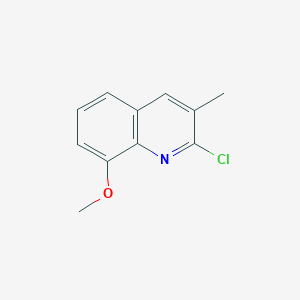
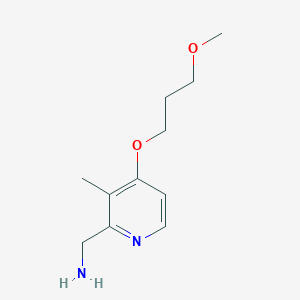
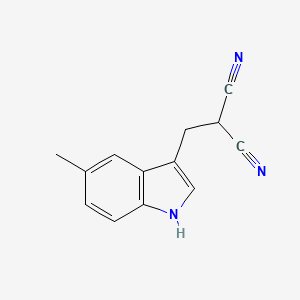
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)
